molecular formula C8H14N4S B1226409 5-Azepan-1-yl-1,3,4-thiadiazol-2-amine CAS No. 71125-53-6

5-Azepan-1-yl-1,3,4-thiadiazol-2-amine

Cat. No. B1226409
CAS RN: 71125-53-6
M. Wt: 198.29 g/mol
InChI Key: OQLGBSGAQITNNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Azepan-1-yl-1,3,4-thiadiazol-2-amine derivatives can involve multiple steps starting from simple precursors like isoxazole- and isothiazole-carboxylic acids. These precursors undergo transformations, including cyclization and acylation, to form the thiadiazole core structure. For instance, 2-amino-1,3,4-thiadiazoles can be synthesized by successive transformations of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids and their derivatives, highlighting a methodological approach towards constructing the thiadiazole framework of the compound (Petkevich et al., 2021).

Molecular Structure Analysis

The molecular structure of 5-Azepan-1-yl-1,3,4-thiadiazol-2-amine derivatives can exhibit diverse non-covalent interactions, significantly influencing their physical and chemical properties. For instance, in the case of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, crystallographic and quantum theory of atoms-in-molecules (QTAIM) analyses have revealed varied orientations of the amino group and significant intra- and intermolecular interactions, including strong N–H⋯N hydrogen bonds (El-Emam et al., 2020).

Chemical Reactions and Properties

5-Azepan-1-yl-1,3,4-thiadiazol-2-amine and its derivatives can participate in various chemical reactions due to the reactive sites present in the thiadiazole ring and the azepan moiety. These reactions include acylation, where the amino group of 5-(4,5-dichloroisothiazol-3-yl)-1,3,4-thiadiazol-2-amine can be acylated with different acid chlorides to form new compounds with potential biological activity (Petkevich et al., 2021).

Scientific Research Applications

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives
    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 1,3,4-thiadiazole derivatives have been studied for their potential as anticancer agents . These compounds have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
    • Methods of Application : The synthesis of these derivatives often involves the reaction between a thiosemicarbazide and a carboxylic acid . This reaction can be carried out in a one-pot manner without the use of toxic additives such as POCl3 or SOCl2 .
    • Results or Outcomes : Studies have shown that 1,3,4-thiadiazole derivatives exhibit significant therapeutic potential . They have demonstrated a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .
  • Urease Inhibitory Activity

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized and evaluated in vitro for their urease inhibitor activities . These compounds could potentially be used in the treatment of infections caused by the Helicobacter pylori bacterium .
    • Methods of Application : The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
    • Results or Outcomes : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM . This suggests that these compounds could be promising candidates for further evaluation .
  • Antimicrobial Activity of Quinoline Derivatives

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Quinoline derivatives, which are structurally similar to 1,3,4-thiadiazole derivatives, have been studied for their antimicrobial activity .
    • Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Results or Outcomes : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Antifungal Activity

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Some 1,3,4-thiadiazole derivatives have been studied for their antifungal activity .
    • Methods of Application : The antifungal activity of these compounds is often evaluated using disc diffusion methods .
    • Results or Outcomes : While the specific results for “5-Azepan-1-yl-1,3,4-thiadiazol-2-amine” are not available, some 1,3,4-thiadiazole derivatives have shown promising antifungal activity .
  • Cytotoxic Efficiency

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic efficiency .
    • Methods of Application : The cytotoxic efficiency of these compounds is often evaluated using in vitro assays .
    • Results or Outcomes : The synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
  • Antimicrobial Activity

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activity .
    • Methods of Application : The antimicrobial activity of these compounds is often evaluated using disc diffusion methods .
    • Results or Outcomes : While the specific results for “5-Azepan-1-yl-1,3,4-thiadiazol-2-amine” are not available, some 1,3,4-thiadiazole derivatives have shown promising antimicrobial activity .

properties

IUPAC Name

5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-7-10-11-8(13-7)12-5-3-1-2-4-6-12/h1-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLGBSGAQITNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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